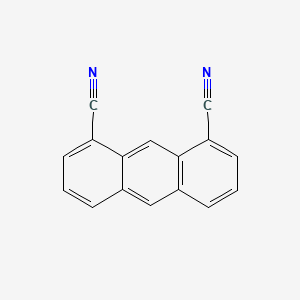

Anthracene-1,8-dicarbonitrile

CAS No.:

Cat. No.: VC16020397

Molecular Formula: C16H8N2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H8N2 |

|---|---|

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | anthracene-1,8-dicarbonitrile |

| Standard InChI | InChI=1S/C16H8N2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8H |

| Standard InChI Key | HSDZSLMBBGAGSP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CC3=C(C=C2C(=C1)C#N)C(=CC=C3)C#N |

Introduction

Chemical Structure and Molecular Characteristics

Anthracene-1,8-dicarbonitrile (C₁₆H₈N₂) features a planar anthracene backbone with cyano substituents at positions 1 and 8. The electron-withdrawing nature of the nitrile groups significantly alters the electronic structure of the molecule, enhancing its electron-deficient character. This property is critical for applications in charge-transfer complexes and organic semiconductors.

Key Structural Features:

-

Molecular Formula: C₁₆H₈N₂

-

Molecular Weight: 228.25 g/mol (calculated).

-

Symmetry: The 1,8-substitution pattern creates a pseudo-symmetrical structure, though steric hindrance between the nitrile groups may induce slight distortions .

-

Bond Lengths: The C≡N bonds (1.16 Å) are shorter than C-C bonds in the aromatic system (1.40 Å), contributing to rigidity.

Synthetic Routes and Methodologies

The synthesis of anthracene-1,8-dicarbonitrile can be inferred from methods used for analogous compounds. Two primary approaches are highlighted below:

Cyanation of 1,8-Dihaloanthracenes

Building on the Suzuki–Miyaura coupling described for 1,8-dibromoanthracene derivatives , cyanation may be achieved via palladium-catalyzed cross-coupling reactions. For example:

-

Reagent: Copper(I) cyanide (CuCN) or trimethylsilyl cyanide (TMSCN) in the presence of a palladium catalyst.

-

Conditions: Heating at 120–150°C in dimethylformamide (DMF) or toluene .

Example Reaction:

This method parallels the synthesis of 1,8-dichloroanthracene esters, where halogen displacement is key .

Oxidation of 1,8-Diaminoanthracene

An alternative route involves the oxidation of 1,8-diaminoanthracene using a strong oxidizing agent:

-

Starting Material: 1,8-Diaminoanthracene (hypothetical precursor).

-

Reagent: Lead tetraacetate (Pb(OAc)₄) or sodium hypochlorite (NaClO).

-

Conditions: Room temperature in acetic acid or dichloromethane.

Mechanism:

This pathway mirrors the oxidation of anthracene-1,8-dimethanol to anthracene-1,8-dicarboxylic acid.

Physicochemical Properties

Anthracene-1,8-dicarbonitrile’s properties are derived from its conjugated π-system and electron-deficient nitrile groups:

Spectroscopic Data

-

UV-Vis Absorption: Expected λₘₐₓ ≈ 400–450 nm due to π→π* transitions, similar to anthracene-1,8-dicarbaldehyde (λₘₐₓ = 470 nm) .

-

Fluorescence: Likely quenched due to intramolecular charge transfer, as observed in H-bonded anthracene macrocycles .

Thermal Stability

-

Melting Point: Estimated >250°C, akin to anthracene-1,8-dicarboxylic acid (decomposes without melting).

-

Thermogravimetric Analysis (TGA): Minimal mass loss below 300°C, indicating high thermal stability.

Solubility

-

Polar Solvents: Moderately soluble in DMF and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: Poor solubility in hexane or toluene.

Applications in Materials Science

Organic Electronics

The electron-deficient nature of anthracene-1,8-dicarbonitrile makes it suitable for:

-

Organic Field-Effect Transistors (OFETs): As an n-type semiconductor due to its ability to stabilize negative charges.

-

Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer to enhance device efficiency.

Coordination Chemistry

The nitrile groups can act as ligands for metal centers, forming coordination polymers with applications in catalysis and gas storage:

Such complexes exhibit photoluminescence and catalytic activity .

Comparative Analysis with Analogous Compounds

Challenges and Future Directions

Synthetic Challenges

-

Low Yields: Cyanation reactions often suffer from incomplete substitution, necessitating optimized catalysts .

-

Purification Difficulty: Column chromatography is required to isolate the pure product, increasing costs .

Research Opportunities

-

Photodynamic Therapy (PDT): Exploration as a photosensitizer, leveraging its ROS-generating potential under light.

-

Supramolecular Chemistry: Design of self-assembled structures via π-π interactions and hydrogen bonding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume